An In-depth Technical Guide to 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride
An In-depth Technical Guide to 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is a versatile chemical intermediate with significant applications in pharmaceutical research and development.[1] Its dihydrochloride salt form enhances solubility, making it a valuable building block in drug formulation and the synthesis of biologically active molecules.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for synthesis and analysis, and key applications of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride.
Chemical and Physical Properties
1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is a white solid organic compound.[1][2][3][4] The following table summarizes its key chemical and physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C8H19Cl3N2 | [1][5][6] |
| Molecular Weight | 249.61 g/mol | [3][4][6] |
| CAS Number | 2031-23-4 | [1][3] |
| Appearance | White solid | [1][4] |
| Melting Point | 255-257 °C (decomposes) | [2][3] |
| Solubility | Soluble in DMSO and Methanol | [2][3] |
| Storage Conditions | Store at 2-8°C under an inert gas (Nitrogen or Argon) | [2][3][4] |
| Purity | ≥ 95% (HPLC) | [1] |
Synthesis and Purification
The synthesis of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is a multi-step process that involves the reaction of N-methylpiperazine with a suitable propylating agent, followed by conversion to its dihydrochloride salt.
Experimental Protocol: Synthesis
A common synthetic route involves the reaction of N-methylpiperazine with 1-bromo-3-chloropropane.[7]
-
Reaction Setup : In a round-bottomed flask cooled in an ice bath, combine N-methylpiperazine (30 mmol), 25% NaOH solution (4 mL), and acetone (40 mL).[7]
-
Addition of Reagent : Slowly add 1-bromo-3-chloropropane (30 mmol) to the stirred mixture while maintaining the temperature in the ice bath.[7]
-
Reaction : Continue stirring in the ice bath until all insoluble materials have dissolved. Allow the reaction mixture to stand at room temperature for 24 hours.[7]
-
Workup : After the reaction is complete, remove the solvent by distillation under reduced pressure. Add 20 mL of water to the residue and extract the product with dichloromethane.[7]
-
Salt Formation : Place the reaction flask in an ice bath and add 50 mL of ethyl acetate. Slowly add concentrated hydrochloric acid dropwise until a large amount of white solid precipitates, ensuring the pH of the system is controlled to approximately 2.[7]
-
Purification : Remove the solvent again by distillation under reduced pressure. Recrystallize the resulting solid from 100 mL of anhydrous ethanol.[7]
-
Final Product : Filter and dry the recrystallized solid to obtain the final white solid product of 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride.[7]
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for determining the purity of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride. For trace-level quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and selectivity.
Experimental Protocol: HPLC Analysis
This protocol is a general guideline for the purity analysis of piperazine-containing compounds and can be adapted for 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride.
-
Chromatographic Conditions :
-
Column : Chiralpak IC (250 x 4.6 mm, 5µm) or a similar C18 column.[8]
-
Mobile Phase : A mixture of Acetonitrile, Methanol, and Diethylamine (90:10:0.1, v/v/v). The mobile phase should be filtered and degassed.[8]
-
Flow Rate : 1.0 mL/min.[8]
-
Column Temperature : 35°C.[8]
-
Detection : UV at 340 nm (requires derivatization for compounds without a strong chromophore).[8]
-
Injection Volume : 10 µL.[8]
-
-
Sample Preparation :
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
-
Analysis :
-
Inject the sample onto the HPLC system and record the chromatogram.
-
Purity is determined by comparing the peak area of the main component to the total area of all peaks.
-
Applications in Research and Development
1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structural features make it a valuable component for creating complex molecules with potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.[1] The compound is also utilized in the synthesis of agrochemicals and other specialty chemicals.[1]
Safety Information
1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is harmful if swallowed.[5] Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride - Career Henan Chemical Co. [coreychem.com]
- 3. 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride | 2031-23-4 [amp.chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride | C8H19Cl3N2 | CID 3014068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2031-23-4 CAS MSDS (1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride | 2031-23-4 [chemicalbook.com]
- 8. jocpr.com [jocpr.com]

